molecular formula C17H17Br2N3O2 B3869545 N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide

N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No. B3869545
M. Wt: 455.1 g/mol
InChI Key: RVTJKXAYXCHODO-NKVSQWTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide varies depending on its application. In cancer cells, this compound induces apoptosis by activating the caspase pathway. Inflammation and bacterial growth are inhibited by the compound's ability to suppress the production of pro-inflammatory cytokines and inhibit bacterial cell wall synthesis. As a herbicide and fungicide, this compound disrupts the plant and fungal cell membrane, leading to cell death. In materials science, the compound's fluorescence is attributed to the presence of the electron-donating and electron-withdrawing groups in its molecular structure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In cancer cells, the compound induces apoptosis and inhibits cell proliferation. Inflammation and bacterial growth are inhibited by the compound's ability to suppress the production of pro-inflammatory cytokines and inhibit bacterial cell wall synthesis. As a herbicide and fungicide, the compound disrupts the plant and fungal cell membrane, leading to cell death.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide in lab experiments include its high solubility in organic solvents, its fluorescent properties, and its potential applications in various fields. However, the limitations of using this compound include its toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

For the study of N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide include further investigations into its potential applications in medicine, agriculture, and materials science. In medicine, the compound's anti-cancer, anti-inflammatory, and anti-bacterial properties can be further studied to determine its efficacy in vivo. In agriculture, the compound's potential as a herbicide and fungicide can be further studied to determine its safety and efficacy in various crops. In materials science, the compound's fluorescent properties can be further studied for its potential application in the detection of metal ions. Additionally, further studies can be conducted to determine the compound's toxicity and safety profile in vivo.
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the compound's safety and efficacy in vivo, and to explore its potential applications in medicine, agriculture, and materials science.

Scientific Research Applications

N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-cancer agent by inducing apoptosis in cancer cells. It has also been studied for its anti-inflammatory and anti-bacterial properties. In agriculture, this compound has been studied as a potential herbicide and fungicide. In materials science, this compound has been studied for its potential application as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Br2N3O2/c1-11-3-5-14(6-4-11)20-10-16(23)22-21-9-12-7-13(18)8-15(19)17(12)24-2/h3-9,20H,10H2,1-2H3,(H,22,23)/b21-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTJKXAYXCHODO-NKVSQWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C(=CC(=C2)Br)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide
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N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide
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N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide
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N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide

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